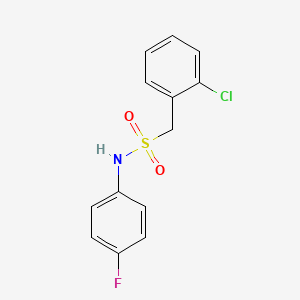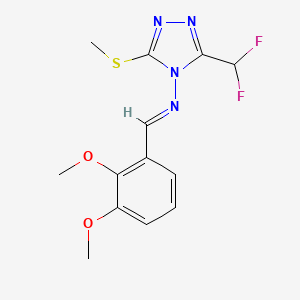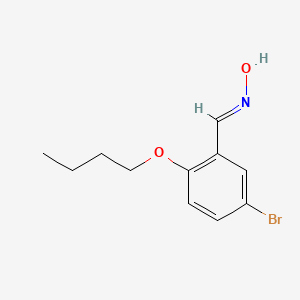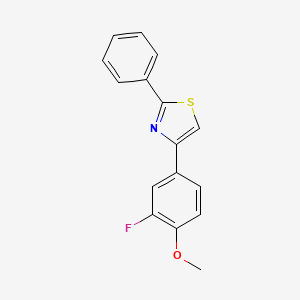
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide compounds that are widely used in medicinal chemistry for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is not fully understood yet. However, it has been proposed that 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide exerts its biological activities by inhibiting specific enzymes or receptors. For example, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. Inhibition of HDACs by 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB by 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide leads to the suppression of inflammation.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been found to improve glucose tolerance and insulin sensitivity, suggesting its potential role in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has several advantages for lab experiments. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been shown to exhibit potent biological activities at low concentrations, making it a cost-effective candidate for drug development. However, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has some limitations for lab experiments. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide is a sulfonamide compound, which may limit its bioavailability and pharmacokinetic properties. Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has not been extensively studied in vivo, and its safety and toxicity profile are not fully understood yet.
Future Directions
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has several potential future directions for research. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide can be further studied for its anticancer activity and its potential role in combination therapy with other anticancer drugs. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide can also be studied for its anti-inflammatory activity and its potential role in the treatment of inflammatory diseases. Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide can be studied for its potential role in the treatment of diabetes and metabolic disorders. Further research is needed to understand the mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide and its safety and toxicity profile in vivo.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide involves the reaction between 2-chloroaniline and 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain pure 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide.
Scientific Research Applications
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has also been found to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-13-4-2-1-3-10(13)9-19(17,18)16-12-7-5-11(15)6-8-12/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEVSLHZZPHIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)





![4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B5861833.png)


![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)

![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)